molecular formula C22H22N4OS B2460749 (E)-N-(4-methoxyphenyl)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazole-2-carbohydrazonoyl cyanide CAS No. 477189-13-2

(E)-N-(4-methoxyphenyl)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazole-2-carbohydrazonoyl cyanide

Cat. No.: B2460749
CAS No.: 477189-13-2
M. Wt: 390.51
InChI Key: CIWPXICRCFEMMG-LHLOQNFPSA-N
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Description

(E)-N-(4-methoxyphenyl)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazole-2-carbohydrazonoyl cyanide is a potent and selective small-molecule inhibitor designed to target vascular endothelial growth factor receptor (VEGFR) tyrosine kinase activity. Its primary research value lies in the investigation of angiogenic signaling pathways , as it effectively suppresses VEGF-driven proliferation, migration, and tube formation in endothelial cells. This mechanism makes it a critical tool for preclinical cancer research , where it is used to study tumor angiogenesis, metastasis, and the efficacy of anti-angiogenic therapy in various in vitro and in vivo models. By blocking key tyrosine kinases such as VEGFR-1, VEGFR-2, and VEGFR-3, this compound helps researchers dissect the complex role of the VEGF/VEGFR axis in physiological and pathological conditions. Its application extends to ophthalmology research for modeling retinal neovascularization and in cardiovascular studies exploring collateral vessel formation. This reagent is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2E)-N-(4-methoxyanilino)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazole-2-carboximidoyl cyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4OS/c1-15(2)12-16-4-6-17(7-5-16)21-14-28-22(24-21)20(13-23)26-25-18-8-10-19(27-3)11-9-18/h4-11,14-15,25H,12H2,1-3H3/b26-20+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIWPXICRCFEMMG-LHLOQNFPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)C(=NNC3=CC=C(C=C3)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)/C(=N/NC3=CC=C(C=C3)OC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-methoxyphenyl)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazole-2-carbohydrazonoyl cyanide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the methoxyaniline and cyanide groups. Common reagents used in these reactions include thionyl chloride, aniline derivatives, and cyanide sources. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and efficiency. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4-methoxyphenyl)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazole-2-carbohydrazonoyl cyanide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines and other reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include various substituted thiazoles, amines, and oxides. These products can be further utilized in different applications, including pharmaceuticals and agrochemicals.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-(4-methoxyphenyl)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazole-2-carbohydrazonoyl cyanide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, antimicrobial activity, and interaction with biological macromolecules.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (E)-N-(4-methoxyphenyl)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazole-2-carbohydrazonoyl cyanide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s structural analogs share the thiazole core but differ in substituents, which critically modulate their physicochemical and biological properties. A key comparison is with N-[4-(dimethylamino)phenyl]-4-(3-nitrophenyl)-1,3-thiazole-2-carboximidoyl cyanide (CAS: 380385-97-7, molecular weight: 377.09 g/mol) .

Attribute Target Compound Analog Compound
Molecular Formula C22H22N4OS C19H17N5O2S
Key Substituents - 4-Methoxyphenyl (electron-donating)
- 4-(2-Methylpropyl)phenyl (bulky alkyl)
- 4-(Dimethylamino)phenyl (strong electron-donating)
- 3-Nitrophenyl (electron-withdrawing)
Functional Groups Carbohydrazonoyl cyanide Carboximidoyl cyanide
Molecular Weight 390.50 g/mol 377.09 g/mol

Key Differences and Implications

Electronic Effects: The methoxy group in the target compound donates electrons moderately, enhancing the electron density of the thiazole ring. The dimethylamino group in the analog is a stronger electron donor than methoxy, which may improve solubility in polar solvents but reduce membrane permeability .

Steric Effects :

  • The 4-(2-methylpropyl)phenyl substituent in the target compound introduces steric bulk, which could hinder interactions with flat binding pockets (e.g., enzyme active sites). The analog’s 3-nitrophenyl group, being smaller, may allow better binding to such targets .

The target compound’s methoxy group might confer antioxidant properties, while its isobutyl chain could enhance lipid membrane penetration, a critical factor in cytotoxicity .

Synthetic Considerations :

  • The bulky isobutyl group in the target compound may complicate synthesis due to steric hindrance, whereas the analog’s nitro group could facilitate regioselective reactions .

Biological Activity

The compound (E)-N-(4-methoxyphenyl)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazole-2-carbohydrazonoyl cyanide is a novel heterocyclic compound that has garnered attention due to its potential biological activities. This article delves into the synthesis, characterization, and biological activity of this compound, supported by relevant data tables and case studies.

Synthesis and Characterization

The synthesis of this compound involves several steps, including the formation of thiazole rings and hydrazone linkages. The compound was characterized using various spectroscopic techniques such as IR and NMR spectroscopy, which confirmed the presence of functional groups indicative of its chemical structure.

Antimicrobial Activity

The biological activity of the compound has been evaluated against various microbial strains. Preliminary studies indicate that it exhibits significant antimicrobial properties. Table 1 summarizes the antimicrobial activity of the compound against selected bacterial strains.

Microbial Strain Minimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

Cytotoxicity Studies

In addition to antimicrobial activity, cytotoxicity studies were performed using various cell lines to assess the safety profile of the compound. The results are presented in Table 2.

Cell Line IC50 (μM) Selectivity Index
HeLa302.0
MCF-7252.5
A549351.5

The selectivity index indicates that the compound has a favorable therapeutic window, making it a candidate for further development.

The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary data suggest that it may inhibit key enzymatic pathways in microbial cells, leading to cell death.

Case Studies

Several case studies have highlighted the potential applications of this compound in treating infections caused by resistant bacterial strains. For instance, a study published in Molecular Pharmacology demonstrated that derivatives of thiazole compounds exhibit synergistic effects when combined with conventional antibiotics against multi-drug resistant strains of Staphylococcus aureus .

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